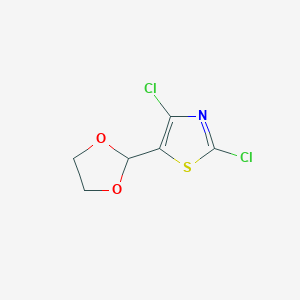
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Cat. No. B178178
Key on ui cas rn:
141764-85-4
M. Wt: 226.08 g/mol
InChI Key: PIXNOZYDMRHICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07521462B2
Procedure details


Add p-toluenesulfonic acid monohydrate (1.70 g, 8.94 mmol) to a stirred solution of 2,4-dichloro-thiazole-5-carbaldehyde (21.05 g, 116 mmol), ethylene glycol (20.0 mL, 359 mmol), and anhydrous toluene (300 mL). Add a Dean-Stark trap and heat the reaction to reflux under nitrogen for 7 h. Cool the reaction and pour it into 10% sodium carbonate (300 mL). Extract with ethyl acetate (3×150 mL) and wash with brine (150 mL). Dry the ethyl acetate over sodium sulfate and then filter off the sodium sulfate. Concentrate on a rotary evaporator and purify the crude product by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes to yield 24.77 g (95%) of 2,4-dichloro-5-[1,3]dioxolan-2-yl-thiazole: mass spectrum (ion spray): m/z=225.9 (M+1); 1H NMR (CDCl3): δ=6.08 (s, 1H), 4.19-4.03 (m, 4H).





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([Cl:7])[N:6]=1.[CH2:10](O)[CH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[S:3][C:4]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)=[C:5]([Cl:7])[N:6]=1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
21.05 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC(=C(N1)Cl)C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add a Dean-Stark trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen for 7 h
|
|
Duration
|
7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract with ethyl acetate (3×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with brine (150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the ethyl acetate over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter off the sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify the crude product by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1SC(=C(N1)Cl)C1OCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.77 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
